Rose Bengal
Overview
Description
Rose Bengal is a red or rose color dye and is anionic in nature. It is a 4,5,6,7-tetrachloro 2′,4′,5′,7′-tetraiodo derivative of fluorescein . It is widely used to detect damage to the ocular surface epithelium in ocular surface diseases such as dry eye and herpetic keratitis .
Synthesis Analysis
Rose Bengal has been extensively employed in organic chemistry over the last few years . In visible light mediated reactions, this photoredox catalyst operates through multiple pathways and has the ability to provide distinctly different and valuable results . The most significant of these results are bond creation, bond functionalization, particularly for C–H and C–heteroatom bonds, and cross couplings .Molecular Structure Analysis
Rose Bengal can exist in at least three different structural forms: the lactone form, the zwitterionic form, and the quinoidal form . The molecule consists of a benzene and a xanthene moiety which have substituents determining the photophysical properties .Chemical Reactions Analysis
Rose Bengal has been widely applied as a photocatalyst in organic synthesis due to its low cost and easy accessibility . In this review, we summarize the key photophysical properties of the dye and its synthetic applications in the formation of C–C and C–X (N, O, S, P, Si, and Se) bonds .Physical And Chemical Properties Analysis
The photophysical and photochemical properties of rose bengal (RB) in degassed aqueous and acetonitrile solutions were studied using steady-state and transient absorption spectroscopies . This comprehensive investigation provides detailed information about the kinetics and the optical properties of all intermediates involved: the triplet excited state and the oxidized and reduced forms of RB .Scientific Research Applications
-
Organic Chemistry
- Rose Bengal has been extensively employed in organic chemistry over the last few years . It operates as a photoredox catalyst in visible light mediated reactions through multiple pathways .
- The most significant results of these reactions are bond creation, bond functionalization, particularly for C–H and C–heteroatom bonds, and cross couplings .
- It is crucial to study these cases whenever these bond formations and couplings lead to the formation of heterocyclic compounds or their functionalization .
-
Medicinal Chemistry
-
Cancer Research
-
Microbiology
-
Ophthalmology
-
Environmental Science
-
Photocatalysis
- Rose Bengal is a well-known photocatalyst . It harnesses visible light and operates through multiple pathways to provide distinctly different and valuable results .
- It’s used in various reactions including bond creation, bond functionalization, particularly for C–H and C–heteroatom bonds, and cross couplings .
-
Synthesis of Nitrogen-Containing Heterocycles
-
Wastewater Treatment
-
Blood Sterilization
-
Sunlight-Activated Herbicides and Insecticides
-
Cytotoxic Agent
-
Fine Chemical Synthesis
-
Sunlight-Activated Herbicides
-
Sunlight-Activated Insecticides
-
Visible Light Mediated Reactions
- The visible light harnessing ability of Rose Bengal, an organic dye, has been extensively employed in organic chemistry over the last few years .
- In visible light mediated reactions, this photoredox catalyst operates through multiple pathways and has the ability to provide distinctly different and valuable results .
-
Bond Creation and Functionalization
- The most significant of these results are bond creation, bond functionalization, particularly for C–H and C–heteroatom bonds, and cross couplings .
- It is crucial to study these cases whenever these bond formations and couplings lead to the formation of heterocyclic compounds or their functionalization .
-
Synthesis and Site Selective Functionalization of Nitrogen Containing Heterocycles
Future Directions
The clinical applications of rose bengal as injectable formulation under the name PV-10 in melanoma, breast cancer and skin conditions such as eczema and psoriasis are being investigated in clinical trials . The future directions in larynx tumor PDT with the use of upconversion nanoparticles (UPCNP) is also discussed .
properties
IUPAC Name |
disodium;4,5,6,7-tetrachloro-2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H4Cl4I4O5.2Na/c21-9-7-8(10(22)12(24)11(9)23)20(33-19(7)31)3-1-5(25)15(29)13(27)17(3)32-18-4(20)2-6(26)16(30)14(18)28;;/h1-2,29-30H;;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQREHTWEUECQT-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1I)[O-])I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)[O-])I.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H2Cl4I4Na2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4159-77-7 (Parent) | |
Record name | Rose Bengal disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022814 | |
Record name | Acid Red 94 disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1017.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark violet solid; [Sigma-Aldrich MSDS] | |
Record name | Rose Bengal disodium salt | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17127 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Xantryl | |
CAS RN |
632-69-9 | |
Record name | Rose Bengal disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodo-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acid Red 94 disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.